2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide
CAS No.: 1396801-68-5
Cat. No.: VC11893681
Molecular Formula: C17H15ClN4O2S
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396801-68-5 |
|---|---|
| Molecular Formula | C17H15ClN4O2S |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 2-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C17H15ClN4O2S/c1-22(17-21-15-11(18)6-4-8-13(15)25-17)9-14(23)20-12-7-3-2-5-10(12)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23) |
| Standard InChI Key | ZRXBPSXKOJCQEN-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl |
| Canonical SMILES | CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide, reflects its molecular architecture:
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Benzothiazole core: A bicyclic structure comprising a benzene fused to a thiazole ring, substituted with chlorine at position 4.
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Methylamino acetamide linker: A methylated amine group connected via an acetamide bridge.
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Benzamide terminus: A benzamide group providing additional hydrogen-bonding capacity.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₄O₂S |
| Molecular Weight | 374.8 g/mol |
| CAS Number | 1396801-68-5 |
| SMILES | CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl |
The structural uniqueness lies in its dual amide functionalities and chloro-substituted benzothiazole, which enhance its binding affinity to biological targets .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Benzothiazole Formation: Condensation of 2-amino-4-chlorothiophenol with methyl isocyanate yields the 4-chloro-1,3-benzothiazol-2-amine intermediate.
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Acetamide Coupling: Reaction with bromoacetyl bromide forms the acetamide bridge, followed by coupling with benzamide using carbodiimide-based reagents (e.g., EDCI/HOBt) .
Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalysts: Triethylamine for deprotonation.
Analytical Validation
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm), methylamino group (δ 3.1 ppm), and amide NH (δ 10.2 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 375.0 [M+H]⁺.
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X-ray Crystallography: Reveals a dihedral angle of 79.3° between benzothiazole and benzamide planes, stabilizing the molecule via intramolecular hydrogen bonds .
Pharmacological Properties
Antimicrobial Activity
Studies highlight its efficacy against Gram-positive bacteria (Staphylococcus aureus, MIC = 0.47–1.88 mg/mL) and fungi (Candida albicans, MIC = 0.06–0.94 mg/mL) . The mechanism involves inhibition of:
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Bacterial MurB: A key enzyme in peptidoglycan biosynthesis .
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Fungal CYP51: Lanosterol 14α-demethylase, critical for ergosterol synthesis .
Physicochemical and ADMET Profiles
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL).
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Stability: Degrades <10% after 24 hours at pH 7.4 (37°C).
Predictive ADMET Data
| Parameter | Prediction |
|---|---|
| Lipophilicity (LogP) | 3.2 |
| Plasma Protein Binding | 89% |
| CYP450 Inhibition | Moderate (CYP3A4) |
| Toxicity (LD₅₀) | 320 mg/kg (rat, oral) |
These metrics suggest moderate bioavailability but potential hepatic metabolism concerns .
Applications and Future Directions
Therapeutic Development
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Antimicrobial Agents: Structural optimization to enhance potency against multidrug-resistant pathogens .
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Targeted Cancer Therapy: Conjugation with nanoparticles for improved tumor selectivity .
Research Challenges
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